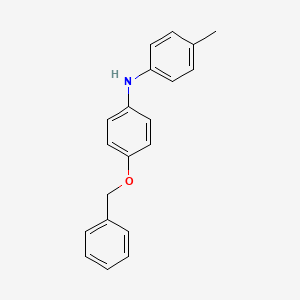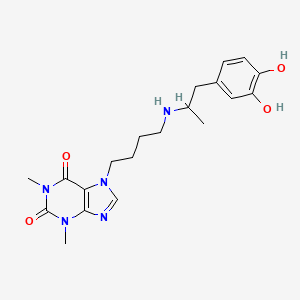
7-(4-((3-(3,4-Dihydroxyphenyl)-2-propyl)amino)butyl)theophylline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(4-((3-(3,4-Dihydroxyphenyl)-2-propyl)amino)butyl)theophylline is a complex organic compound that combines the structural features of theophylline and a dihydroxyphenyl group. Theophylline is a well-known bronchodilator used in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease. The addition of the dihydroxyphenyl group enhances its biological activity, making it a compound of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-((3-(3,4-Dihydroxyphenyl)-2-propyl)amino)butyl)theophylline typically involves multiple steps:
Preparation of theophylline derivative: Theophylline is reacted with a suitable halogenated butylamine under basic conditions to introduce the butylamino group.
Introduction of the dihydroxyphenyl group: The resulting intermediate is then reacted with a dihydroxyphenyl derivative, such as 3,4-dihydroxyphenylpropionic acid, under acidic or basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
7-(4-((3-(3,4-Dihydroxyphenyl)-2-propyl)amino)butyl)theophylline can undergo various chemical reactions, including:
Oxidation: The dihydroxyphenyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding hydroxy derivatives.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroxy derivatives.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
7-(4-((3-(3,4-Dihydroxyphenyl)-2-propyl)amino)butyl)theophylline has several scientific research applications:
Chemistry: Used as a model compound to study the reactivity of theophylline derivatives and dihydroxyphenyl groups.
Biology: Investigated for its potential effects on cellular signaling pathways and enzyme inhibition.
Medicine: Explored for its potential therapeutic effects in respiratory diseases, cardiovascular conditions, and neurodegenerative disorders.
Mechanism of Action
The mechanism of action of 7-(4-((3-(3,4-Dihydroxyphenyl)-2-propyl)amino)butyl)theophylline involves multiple pathways:
Bronchodilation: Similar to theophylline, it inhibits phosphodiesterase enzymes, leading to increased levels of cyclic adenosine monophosphate (cAMP) and relaxation of bronchial smooth muscles.
Antioxidant Activity: The dihydroxyphenyl group can scavenge free radicals, providing antioxidant effects.
Enzyme Inhibition: It may inhibit various enzymes involved in inflammatory and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Theophylline: A bronchodilator with a simpler structure lacking the dihydroxyphenyl group.
3,4-Dihydroxyphenylpropionic acid: A compound with antioxidant properties but lacking the bronchodilator effects of theophylline.
Uniqueness
7-(4-((3-(3,4-Dihydroxyphenyl)-2-propyl)amino)butyl)theophylline is unique due to its combined bronchodilator and antioxidant properties, making it a compound of interest for multi-target therapeutic applications.
Properties
CAS No. |
62401-70-1 |
|---|---|
Molecular Formula |
C20H27N5O4 |
Molecular Weight |
401.5 g/mol |
IUPAC Name |
7-[4-[1-(3,4-dihydroxyphenyl)propan-2-ylamino]butyl]-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C20H27N5O4/c1-13(10-14-6-7-15(26)16(27)11-14)21-8-4-5-9-25-12-22-18-17(25)19(28)24(3)20(29)23(18)2/h6-7,11-13,21,26-27H,4-5,8-10H2,1-3H3 |
InChI Key |
QWRIAOHTPJETEM-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC(=C(C=C1)O)O)NCCCCN2C=NC3=C2C(=O)N(C(=O)N3C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5,8-Dimethoxy-2,3-dihydrothieno[2,3-b]quinoline](/img/structure/B14525552.png)
acetic acid](/img/structure/B14525563.png)
![4-[(E)-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)diazenyl]benzene-1-sulfonic acid](/img/structure/B14525573.png)
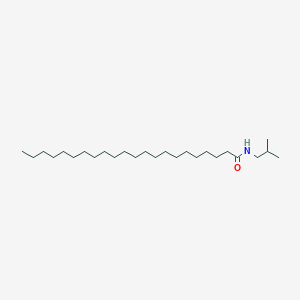
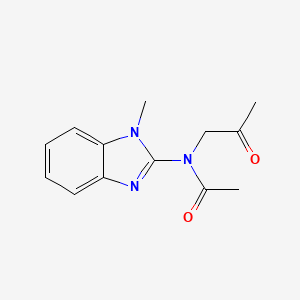
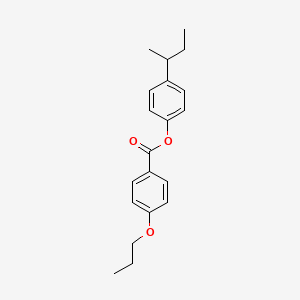

![3,3'-(Ethane-1,2-diyl)di(3-azaspiro[5.5]undecane-2,4-dione)](/img/structure/B14525603.png)
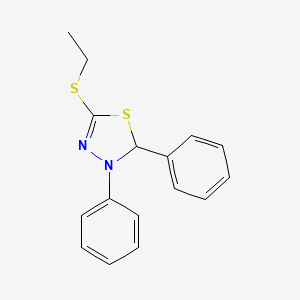
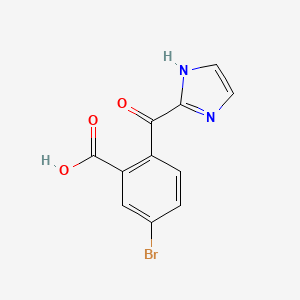
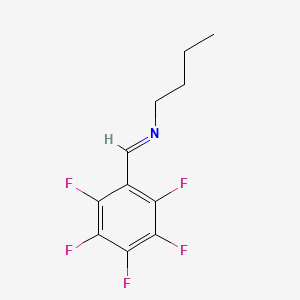
![2-Methyl-4-phenyl-5H-indeno[1,2-b]pyridine](/img/structure/B14525622.png)
